3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC15734592
Molecular Formula: C11H8ClN5OS
Molecular Weight: 293.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClN5OS |
|---|---|
| Molecular Weight | 293.73 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2 |
| Standard InChI Key | RCHXEYSWPLCLGP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s IUPAC name, 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one, reflects its intricate architecture:
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Thiazolidin-4-one backbone: A saturated five-membered ring with sulfur at position 1, a ketone at position 4, and nitrogen at position 3.
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4-Chlorophenyl group: Attached to the nitrogen at position 3, this substituent introduces electron-withdrawing effects, potentially enhancing stability and modulating bioactivity.
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1,2,4-Triazol-4-ylimino group: A planar, aromatic triazole moiety linked via an imine bond to position 2, contributing to π-π stacking interactions in biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClN₅OS |
| Molecular Weight | 293.73 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
| SMILES | C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |
| InChIKey | RCHXEYSWPLCLGP-UHFFFAOYSA-N |
The chlorine atom at the para position of the phenyl ring increases lipophilicity, potentially improving membrane permeability, while the triazole’s nitrogen-rich structure may facilitate hydrogen bonding with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Theoretical NMR shifts for this compound can be predicted using density functional theory (DFT):
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
Key absorptions include:
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C=O stretch: 1680–1720 cm⁻¹.
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C-N (imine): 1580–1620 cm⁻¹.
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C-Cl: 750–800 cm⁻¹.
| Compound | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| 5-(4-Methylbenzylidene) derivative | 1.30 | Acetylcholinesterase inhibition |
| Syringaldehyde-based hybrid | 2.45 | Antibacterial (Gram-positive) |
Enzyme Inhibition
Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazoles demonstrate acetylcholinesterase (AChE) inhibition, with IC₅₀ values as low as 1.30 μM . The triazolylimino group in this compound may similarly bind to AChE’s catalytic site, warranting enzymatic assays.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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In Silico Studies: Perform molecular docking against AChE (PDB ID 4EY7) and antimicrobial targets (e.g., E. coli DNA gyrase).
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In Vivo Toxicity Profiling: Assess acute and chronic toxicity in rodent models to establish safety margins.
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Structure-Activity Relationships (SAR): Modify the chloro substituent to -CF₃ or -OCH₃ to evaluate electronic effects on bioactivity.
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